REACTION_CXSMILES
|
[C:1]1(=[O:27])[N:5]([CH2:6][C:7]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[CH:10]=[C:9]3[CH:18]=[CH:19][CH:20]=[CH:21][C:8]=23)[C:4](=[O:22])[C:3]2=[CH:23][CH:24]=[CH:25][CH:26]=[C:2]12.C(O)=O.[H][H]>CN(C)C=O.[Pd]>[C:4]1(=[O:22])[N:5]([CH2:6][CH:7]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[CH2:10][C:9]3[CH:18]=[CH:19][CH:20]=[CH:21][C:8]2=3)[C:1](=[O:27])[C:2]2=[CH:26][CH:25]=[CH:24][CH:23]=[C:3]12
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Name
|
|
Quantity
|
110 kg
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Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC1=C3C(=CC4=C(N1)C=CC=C4)C=CC=C3)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
28.7 kg
|
Type
|
reactant
|
Smiles
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C(=O)O
|
Name
|
|
Quantity
|
911.4 L
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Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
12.5 kg
|
Type
|
catalyst
|
Smiles
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[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
is fed into a 1200 liter VA-propulsive jet loop reactor
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Type
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FILTRATION
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Details
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After the catalyst has been filtered off
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Type
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WASH
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Details
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the reaction equipment and catalyst have been washed with 80 liters of dimethylformamide, 960 liters of dimethylformamide
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Type
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DISTILLATION
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Details
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are distilled off from the combined filtrates at 70° to 80° C
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Type
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ADDITION
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Details
|
150 liters of acetone are added
|
Type
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TEMPERATURE
|
Details
|
after further cooling to 15° C. the precipitated crystals
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C1(C=2C(C(N1CC1C3=C(CC4=C(N1)C=CC=C4)C=CC=C3)=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |